Silane, (2,6-dimethylphenoxy)trimethyl-
Description
Silane, (2,6-dimethylphenoxy)trimethyl- is an organosilicon compound characterized by a trimethylsilyl group bonded to a 2,6-dimethylphenoxy substituent. The molecular formula is C₁₁H₁₈OSi, with a calculated molecular weight of 194.09 g/mol. The 2,6-dimethylphenoxy group introduces steric bulk and electron-donating effects due to the methyl substituents, which may influence reactivity, stability, and applications in materials science (e.g., as a coupling agent or surface modifier) .
Properties
CAS No. |
16286-54-7 |
|---|---|
Molecular Formula |
C11H18OSi |
Molecular Weight |
194.34 g/mol |
IUPAC Name |
(2,6-dimethylphenoxy)-trimethylsilane |
InChI |
InChI=1S/C11H18OSi/c1-9-7-6-8-10(2)11(9)12-13(3,4)5/h6-8H,1-5H3 |
InChI Key |
MNBNTAKLVREHDB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)O[Si](C)(C)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C)O[Si](C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Silane, (2,6-difluorophenyl)triethyl- (CAS 651027-02-0)
This compound replaces the methyl groups on the phenyl ring with fluorine atoms and substitutes trimethylsilyl with triethylsilyl. Key differences include:
Table 1: Structural and Property Comparison of Silane Derivatives
Comparison with Non-Silane Compounds Featuring 2,6-Dimethylphenoxy Groups
Mexiletine Analogs (e.g., Compound III in )
Compound III, (-)-S-3-(2,6-dimethylphenoxy)-2-methylpropanamine, shares the 2,6-dimethylphenoxy group but incorporates it into an amine structure. Key findings:
- Biological Activity: The 2,6-dimethylphenoxy group enhances use-dependent sodium channel blockade, with compound III showing 2-fold higher potency than mexiletine in blocking myotonic excitability .
- Steric and Hydrophobic Effects: The methyl groups on the phenoxy ring likely reinforce hydrophobic interactions with sodium channels, a property that may extrapolate to silane derivatives in biomaterial applications .
Acetamide Derivatives ()
Examples like N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide highlight the group’s versatility. Here, the 2,6-dimethylphenoxy moiety is part of an acetamide backbone, suggesting:
- Pharmacological Potential: Acetamides with this substituent may target enzymes or receptors, whereas silane derivatives could prioritize material stability or adhesion .
Table 2: Comparison with Non-Silane Compounds
Lipophilicity and Reactivity
- The trimethylsilyl group and 2,6-dimethylphenoxy substituent likely confer moderate lipophilicity to the target silane, comparable to compound III (logP ~2.5–3.0) .
- In contrast, triethylsilyl analogs () exhibit higher logP due to longer alkyl chains, enhancing membrane permeability in biological systems or compatibility with hydrophobic matrices in materials .
Hydrolysis and Stability
- Silanes with electron-donating methyl groups (target compound) may hydrolyze slower than fluorinated analogs (), which are more electrophilic .
Research Findings and Implications
- The 2,6-dimethylphenoxy group’s steric bulk enhances hydrophobic interactions in sodium channel blockers () and may similarly improve adhesion in silane-based coatings .
- Substitutions on silicon (trimethyl vs. triethyl) critically alter reactivity profiles , with trimethylsilyl favoring faster hydrolysis for dynamic surfaces and triethylsilyl providing prolonged stability .
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